molecular formula C24H26N2O6 B2473173 1-acetyl-5-bromo-N-(4-fluorophenyl)-2-methylindoline-6-sulfonamide CAS No. 1358125-06-0

1-acetyl-5-bromo-N-(4-fluorophenyl)-2-methylindoline-6-sulfonamide

Cat. No. B2473173
CAS RN: 1358125-06-0
M. Wt: 438.48
InChI Key: HIIHWOCXATUYSN-UHFFFAOYSA-N
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Description

1-acetyl-5-bromo-N-(4-fluorophenyl)-2-methylindoline-6-sulfonamide, also known as ABMS, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. ABMS belongs to the class of sulfonamide compounds that are known for their antibacterial, anti-inflammatory, and antitumor properties.

Scientific Research Applications

Enzyme Inhibition

Sulfonamide derivatives have been extensively studied for their enzyme inhibitory activities. One area of focus is the inhibition of acetylcholinesterase (AChE) and human carbonic anhydrases (hCA) I and II, which are relevant for conditions like Alzheimer’s disease and glaucoma, respectively. For instance, sulfonamides with specific substitutions have shown potent inhibitory effects against AChE and hCA enzymes, highlighting their potential as therapeutic agents. The structure-activity relationship (SAR) studies facilitate understanding how different substituents on the sulfonamide backbone affect inhibitory potency and specificity towards these enzymes (Bilginer et al., 2020; Riaz et al., 2020).

Anticancer Activities

Sulfonamide derivatives have also been investigated for their anticancer properties. Research has identified several novel sulfonamide compounds that exhibit cytotoxic activity against cancer cell lines, such as breast and colon cancer cells. This indicates the potential of sulfonamide derivatives in developing new anticancer drugs with targeted action mechanisms (Ghorab et al., 2015).

Antimicrobial Properties

The antimicrobial activity of sulfonamide derivatives extends to both bacterial and fungal pathogens. Newer compounds within this class have shown significant potency against various microorganisms, suggesting their utility in addressing antibiotic resistance and the need for new antimicrobial agents. Such studies are crucial for the development of novel drugs capable of combating resistant strains of bacteria and fungi (Janakiramudu et al., 2017; Kumar & Vijayakumar, 2017).

Biological System Studies

Sulfonamide compounds are used as fluorescent probes and sensors in biological studies, allowing for the detection and quantification of specific biomolecules or ions within living cells. This application is vital for understanding cellular processes at a molecular level and for diagnosing diseases. For instance, certain sulfonamide-based probes have been developed for fast and sensitive detection of reducing agents like DTT, which is important in maintaining the redox state within cells (Sun et al., 2018).

properties

IUPAC Name

methyl 6,7-dimethoxy-4-[2-oxo-2-(4-propan-2-ylanilino)ethoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-14(2)15-6-8-16(9-7-15)25-23(27)13-32-20-12-19(24(28)31-5)26-18-11-22(30-4)21(29-3)10-17(18)20/h6-12,14H,13H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIHWOCXATUYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6,7-dimethoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate

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